molecular formula C14H17N3O3S B2702875 2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 954033-55-7

2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2702875
CAS No.: 954033-55-7
M. Wt: 307.37
InChI Key: YXDRUPRWPSLLRN-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide features a pyridazinone core substituted at position 3 with a thiophen-2-yl group. The acetamide moiety is functionalized with an ethoxy group (OCH₂CH₃) and linked via an ethyl chain to the pyridazinone nitrogen. This structure positions it within a broader class of pyridazinone derivatives, which are studied for their diverse pharmacological activities, including enzyme inhibition and cytotoxic effects .

Properties

IUPAC Name

2-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-20-10-13(18)15-7-8-17-14(19)6-5-11(16-17)12-4-3-9-21-12/h3-6,9H,2,7-8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDRUPRWPSLLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities. The structural characteristics of this compound, including the pyridazine and thiophene moieties, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of 2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide can be represented as follows:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This compound has a molecular weight of approximately 296.36 g/mol. The presence of the ethoxy group and the thiophene ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene and pyridazine rings have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Research has highlighted the cytotoxic effects of related compounds against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways.

The biological activity of 2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as DNA repair and cell proliferation.
  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Modulation : Some studies suggest that these compounds can affect oxidative stress levels in cells, potentially leading to apoptosis in cancer cells.

Anticancer Activity

A study evaluating the cytotoxic effects of related pyridazine derivatives found that certain analogs exhibited significant activity against glioblastoma multiforme and breast adenocarcinoma cell lines. These compounds demonstrated IC50 values in the nanomolar range, indicating potent antitumor properties. Morphological assessments revealed apoptosis characteristics, such as chromatin condensation and cell shrinkage .

Antimicrobial Properties

Research on thiophene-containing compounds has shown promising results against a variety of bacterial strains. For instance, a derivative exhibited minimal inhibitory concentrations (MICs) below 50 µg/mL against multiple pathogens, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Targeted Cell Lines
Compound AAnticancer0.004Glioblastoma
Compound BAntimicrobial<0.05Various bacterial strains
Compound CAnti-inflammatory0.5Macrophage cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs
Compound Name Pyridazinone Substituents Acetamide Substituent Key Properties/Activities Reference
Target Compound Thiophen-2-yl at position 3 Ethoxy (OCH₂CH₃) - -
N-(4-Methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophen-2-yl N-(4-methoxyphenyl) Same core; altered solubility via aryl group
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]ethyl}acetamide Thiophen-2-yl Tetrazole-sulfanyl Enhanced metabolic stability potential
N-(2-Methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide Thiophen-2-yl N-(2-methoxyethyl) Improved hydrophilicity
2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-(2-(2-pyridyl)ethylsulfamoyl)phenyl]acetamide Chloro, fluoro substituents Complex phenyl sulfonamide PRMT5-substrate inhibitor activity
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1-yl)acetohydrazide Piperazinyl group Hydrazide with nitrobenzylidene Cytotoxicity (AGS cells), MP: 238–239°C

Key Research Findings

Bioactivity: Analogs with piperazinyl or aryl substituents (e.g., , compounds 15–18) demonstrated cytotoxicity against gastric cancer (AGS) cells, with yields up to 86% and melting points >200°C .

Physicochemical Properties: Tetrazole-sulfanyl substitution () introduces a sulfur-containing heterocycle, which may enhance metabolic stability and binding interactions in enzyme targets .

Synthetic Efficiency :

  • Hydrazide derivatives () were synthesized in moderate-to-high yields (47–86%) via Schiff base reactions, highlighting scalable methodologies .
  • The target compound’s ethoxy group may simplify synthesis compared to tetrazole or sulfonamide analogs, which require multi-step functionalization .

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